molecular formula C11H13Cl2NO B1439266 3-(2,3-Dichlorophenoxy)piperidine CAS No. 946714-21-2

3-(2,3-Dichlorophenoxy)piperidine

Cat. No.: B1439266
CAS No.: 946714-21-2
M. Wt: 246.13 g/mol
InChI Key: MZYHMWFKZMEGRK-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenoxy)piperidine is a chemical compound with the molecular formula C11H13Cl2NO and a molecular weight of 246.13 g/mol. This compound is characterized by a piperidine ring substituted with a 2,3-dichlorophenoxy group. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dichlorophenoxy)piperidine typically involves the reaction of 2,3-dichlorophenol with piperidine under specific conditions. The reaction can be carried out using a variety of solvents, such as dichloromethane or tetrahydrofuran, and may require the presence of a catalyst, such as a Lewis acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dichlorophenoxy)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of various substituted piperidines.

Scientific Research Applications

3-(2,3-Dichlorophenoxy)piperidine is utilized in various scientific research applications, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2,3-Dichlorophenoxy)piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, leading to downstream signaling events and biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(2,3-Dichlorophenoxy)piperidine is structurally similar to other piperidine derivatives, such as 3-(2,4-Dichlorophenoxy)piperidine and 2,3-Dichlorophenylpiperazine. its unique substitution pattern and chemical properties distinguish it from these compounds. The presence of the 2,3-dichlorophenoxy group imparts specific reactivity and biological activity that sets it apart from its analogs.

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Properties

IUPAC Name

3-(2,3-dichlorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-9-4-1-5-10(11(9)13)15-8-3-2-6-14-7-8/h1,4-5,8,14H,2-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYHMWFKZMEGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663017
Record name 3-(2,3-Dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946714-21-2
Record name 3-(2,3-Dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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